(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate
Overview
Description
(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, difluoropyrrolidine ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the 4,4-difluoropyrrolidine ring. This can be achieved through a cyclization reaction using appropriate starting materials such as difluoroalkylamines and suitable electrophiles under controlled conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyano groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of bases such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates or amides.
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting diseases where modulation of specific biological targets is required.
Industry
Industrially, this compound can be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluoropyrrolidine ring are key functional groups that enable binding to active sites, potentially inhibiting or modulating the activity of the target. The carbamate moiety may also play a role in stabilizing the compound within the biological environment, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-butyl (2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl)carbamate: Similar structure but with a single fluorine atom.
(S)-tert-butyl (2-(2-cyano-4,4-dimethylpyrrolidin-1-yl)-2-oxoethyl)carbamate: Similar structure with methyl groups instead of fluorine atoms.
Uniqueness
(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity. The difluoropyrrolidine ring provides distinct steric and electronic properties that differentiate it from similar compounds, potentially leading to unique interactions with biological targets and different pharmacokinetic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O3/c1-11(2,3)20-10(19)16-6-9(18)17-7-12(13,14)4-8(17)5-15/h8H,4,6-7H2,1-3H3,(H,16,19)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOAQTYGIARQIQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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